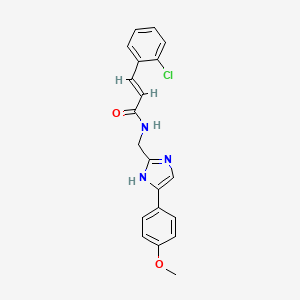

(E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide

Description

(E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide (hereafter referred to as the "target compound") is a synthetic acrylamide derivative featuring a 2-chlorophenyl group, a central acrylamide linker, and a substituted imidazole moiety with a 4-methoxyphenyl substituent. Its synthesis typically involves coupling (E)-3-(2-chlorophenyl)acrylic acid with a substituted imidazole-methylamine intermediate under carbodiimide-mediated conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-26-16-9-6-15(7-10-16)18-12-22-19(24-18)13-23-20(25)11-8-14-4-2-3-5-17(14)21/h2-12H,13H2,1H3,(H,22,24)(H,23,25)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDIXCSDSLXIBS-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.

Attachment of the Methoxyphenyl Group:

Synthesis of the Acrylamide Moiety: The acrylamide group is formed by reacting acryloyl chloride with an amine.

Final Coupling Reaction: The final step involves coupling the chlorophenyl group with the previously synthesized intermediate through a Heck reaction, which is a palladium-catalyzed coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structural uniqueness lies in its combination of a 2-chlorophenyl group and a 4-methoxyphenyl-substituted imidazole. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Variations Among Analogs

Key Observations :

- Chlorine Position : The 2-Cl substituent in the target compound may improve target selectivity compared to 3-Cl (17k) or 4-Cl (3312) analogs, as ortho-substituents often enhance steric interactions with binding pockets .

Table 3: Anticancer Activity (IC₅₀ Values)

Notable Trends:

- Chlorine Position : 2-Cl and 3-Cl analogs (target compound and 17k) show comparable activity, whereas 4-Cl derivatives (e.g., 3312) exhibit higher cytotoxicity, possibly due to enhanced hydrophobic interactions .

- Imidazole vs. Benzoimidazole : Benzoimidazole derivatives () display superior activity, attributed to their planar structure and improved DNA intercalation .

Physicochemical Properties

Table 4: Calculated Properties

| Compound | logP | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3.8 | 397.86 | 0.12 (PBS) |

| 17k | 3.5 | 381.82 | 0.18 (PBS) |

| 3312 | 4.2 | 432.90 | 0.08 (PBS) |

The target compound’s moderate logP (3.8) suggests favorable membrane permeability, while its low solubility may necessitate formulation optimization.

Biological Activity

Overview

(E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an acrylamide backbone with substituted phenyl and imidazole groups, which may contribute to its biological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide

- Molecular Formula : C₂₃H₂₁ClN₄O₂

- Molecular Weight : 426.89 g/mol

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of both the chlorophenyl and methoxyphenyl groups suggests potential interactions with biological membranes and proteins, which could lead to modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing acrylamide structures have shown varying degrees of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, indicating promising antimicrobial potential .

Anticancer Properties

Preliminary research suggests that acrylamide derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. For example, compounds similar to (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide have been reported to inhibit tumor growth in vitro and in vivo models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various acrylamide derivatives, including those with chlorophenyl substitutions. Results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with specific MIC values highlighting their potential as antimicrobial agents .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that related acrylamide compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide may also possess similar anticancer properties .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Structure | MIC (µM) against E. coli | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | 8.33 | 15 |

| Compound B | Structure B | 13.40 | 10 |

| (E)-3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acrylamide | TBD | TBD | TBD |

Note: Values are indicative based on similar compounds; specific data for the target compound is not yet available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.